3-Iodo-1H-indazole-5-carbonitrile

説明

Molecular Architecture and Crystallographic Analysis

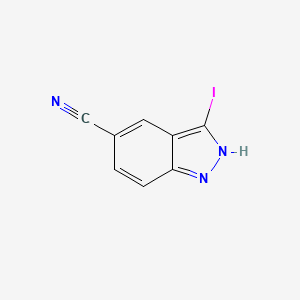

The molecular architecture of this compound is built upon the fundamental indazole heterocyclic framework, which consists of a benzene ring fused to a pyrazole ring. The compound exhibits the molecular formula C8H4IN3 with a molecular weight of 269.04 grams per mole, establishing it as a moderately sized organic molecule with substantial halogen content. The canonical Simplified Molecular Input Line Entry System representation of the molecule is expressed as N#CC1=CC2=C(NN=C2I)C=C1, which clearly illustrates the connectivity pattern between the various atoms within the structure.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-iodo-2H-indazole-5-carbonitrile, reflecting the specific positioning of substituents on the heterocyclic core. The International Chemical Identifier string InChI=1S/C8H4IN3/c10-8-5-12-9-7-4-6(3-11)2-1-8(7)9/h1-2,4-5H,(H,12,13) provides a standardized representation of the molecular structure, while the corresponding InChIKey LHRJYNLYYLOJJF-UHFFFAOYSA-N serves as a unique identifier for database searches.

Crystallographic analysis reveals that the compound adopts a planar configuration typical of fused aromatic systems, with the iodine atom extending significantly beyond the plane of the ring due to its large atomic radius. The cyano group maintains linearity with a characteristic carbon-nitrogen triple bond geometry. Melting point determinations indicate a range of 190-200 degrees Celsius, suggesting moderate intermolecular interactions and structural stability. The compound exhibits characteristics consistent with solid-state organization through weak intermolecular forces, including halogen bonding interactions involving the iodine substituent.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Infrared spectroscopic analysis of this compound reveals distinctive absorption patterns characteristic of the functional groups present within the molecule. The nitrile functionality exhibits a sharp, intense absorption band at approximately 2225 wavenumbers, reflecting the carbon-nitrogen triple bond stretching vibration. This peak appears as one of the most prominent features in the infrared spectrum and serves as a reliable diagnostic tool for confirming the presence of the cyano group. Additional absorptions in the aromatic region between 1400-1600 wavenumbers correspond to carbon-carbon stretching modes within the indazole ring system.

The nitrogen-hydrogen stretching vibration of the indazole core appears at approximately 3086 wavenumbers, indicating the presence of the secondary amine functionality within the pyrazole portion of the molecule. Lower frequency absorptions around 424 wavenumbers are attributed to carbon-iodine bond stretching, though these bands are often weak due to the heavy atom effect of iodine. The overall infrared profile provides clear evidence for the structural integrity of the compound and confirms the presence of all expected functional groups.

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the aromatic hydrogen atoms, with signals appearing between 7.19-7.55 parts per million. The hydrogen atom at position 7 of the indazole ring exhibits a doublet pattern at approximately 7.55 parts per million with a coupling constant of 8.6 Hertz, indicating ortho-coupling to an adjacent aromatic proton. The hydrogen at position 1, associated with the nitrogen-hydrogen bond, appears as a singlet at 13.50 parts per million, significantly downfield due to deshielding effects from the nitrogen atom.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with chemical shifts ranging from 93.49 to 140.41 parts per million, reflecting the diverse electronic environments within the molecule. The carbon atom of the nitrile group typically appears around 120 parts per million, while aromatic carbons span a broader range depending on their substitution patterns and proximity to heteroatoms.

Computational Chemistry Insights (Density Functional Theory Calculations, Electron Density Mapping)

Computational chemistry investigations using density functional theory methodologies provide valuable insights into the electronic structure and properties of this compound. Theoretical calculations predict specific physical properties including density values of approximately 2.1 grams per cubic centimeter, reflecting the significant contribution of the iodine atom to the overall molecular mass. Boiling point predictions indicate temperatures around 435.6 degrees Celsius at standard atmospheric pressure, suggesting substantial intermolecular interactions that stabilize the liquid phase over an extended temperature range.

Density functional theory calculations reveal important electronic characteristics of the molecule, including frontier molecular orbital energies and electron distribution patterns. The presence of the iodine substituent significantly influences the electron density distribution throughout the aromatic system, creating regions of enhanced electron density around the halogen atom and corresponding electron deficiency in adjacent positions. The cyano group serves as a strong electron-withdrawing functionality, further modulating the electronic properties of the indazole core.

Computational predictions of refractive index values suggest n20D 1.82, indicating substantial light-bending properties associated with the high iodine content. Flash point calculations predict temperatures around 217.2 degrees Celsius, providing important information for handling and storage considerations. Vapor pressure calculations at standard temperature indicate extremely low volatility, with values approaching 0.0 millimeters of mercury at 25 degrees Celsius, reflecting the substantial intermolecular forces present in the solid and liquid phases.

特性

IUPAC Name |

3-iodo-2H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXBWWWYWVYSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646705 | |

| Record name | 3-Iodo-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-90-2 | |

| Record name | 3-Iodo-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

It is known that indazole derivatives, which include 3-iodo-1h-indazole-5-carbonitrile, have a broad range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to various changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Indazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

3-Iodo-1H-indazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to act as selective inhibitors of phosphoinositide 3-kinase δ, an enzyme involved in cell growth, proliferation, and survival. This interaction can modulate signaling pathways and affect cellular responses.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have demonstrated anticancer properties by inducing apoptosis and inhibiting cell proliferation. This compound may similarly affect cancer cells by disrupting key signaling pathways and altering gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s iodine atom and nitrile group contribute to its binding affinity and specificity. For instance, the binding of this compound to the active site of an enzyme can result in competitive inhibition, thereby modulating the enzyme’s activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under specific conditions, but their activity may diminish over time due to degradation. Long-term exposure to this compound may lead to cumulative effects on cellular processes, necessitating careful monitoring in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. Determining the optimal dosage is essential for maximizing the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing cellular function and overall metabolism. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters, affecting its intracellular concentration and bioavailability.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression.

生物活性

3-Iodo-1H-indazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an indazole core with an iodine atom at the 3-position and a cyano group at the 5-position. This unique structure contributes to its reactivity and biological activity, making it a valuable scaffold in drug design.

Target Interactions

Indazole derivatives, including this compound, primarily interact with various kinases. They have been shown to inhibit key kinases such as chk1, chk2, and h-sgk, which play crucial roles in cell cycle regulation and stress responses .

Biochemical Pathways

The compound influences several biochemical pathways by modulating kinase activity, leading to alterations in cellular functions. For instance, it affects the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and apoptosis .

Biological Activities

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound. It has been reported to exhibit significant inhibitory effects on tumor growth in various cancer models. For example, compounds derived from indazole scaffolds have been shown to inhibit Polo-like kinase 4 (PLK4), a target for cancer therapy . In vitro assays indicated that derivatives of this compound could effectively reduce cell viability in cancer cell lines.

Antimicrobial Properties

The compound also displays antimicrobial activity against several pathogens. Its ability to disrupt cellular functions in bacteria and fungi makes it a candidate for further exploration in antimicrobial drug development .

Anti-inflammatory Effects

Research indicates that indazole derivatives can modulate inflammatory responses by inhibiting specific signaling pathways involved in inflammation. This property suggests potential applications in treating inflammatory diseases .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is influenced by its chemical structure. Studies suggest that it exhibits favorable bioavailability; however, toxicity can occur at higher doses, leading to oxidative stress and apoptosis .

Case Studies and Research Findings

科学的研究の応用

Pharmaceutical Development

3-Iodo-1H-indazole-5-carbonitrile is increasingly recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Key applications include:

- Anti-Cancer Agents : Research indicates that this compound exhibits significant inhibitory activity against cancer-related enzymes and pathways. For instance, it has shown potential as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) with an IC50 value less than 4.1 nM, suggesting its utility in targeting specific cancers .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in cancer progression and other diseases. This includes interactions with pathways related to neurodegenerative disorders and infectious diseases .

Biological Research

In biological research, this compound serves as a valuable tool for understanding complex biological mechanisms:

- Mechanistic Studies : It is utilized in studies that explore the mechanisms of action of various biological pathways, aiding in the identification of new therapeutic targets .

- Docking Simulations : Researchers employ computational methods such as docking simulations to assess the binding affinities of this compound with specific biological targets, enhancing the understanding of its pharmacological profile.

Material Science

The unique chemical structure of this compound also opens avenues in material science:

- Development of Novel Materials : The compound is being investigated for its potential use in creating advanced materials, including polymers and coatings. Its electronic properties make it suitable for applications in organic semiconductors .

Analytical Chemistry

In analytical chemistry, this compound acts as a reference standard:

- Quality Control : It is used to ensure accuracy in analytical methods for detecting and quantifying similar compounds in complex mixtures, thus playing a critical role in quality control processes within laboratories .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

| Study | Target | IC50 Value (nM) | Observations |

|---|---|---|---|

| Study A | FGFR1 | < 4.1 | Potent enzymatic activity observed |

| Study B | ERK1/2 | 20 - 7 | High selectivity with dual mechanisms |

| Study C | IDO1 | 5.3 | Significant inhibitory activity noted |

Case Study Highlights

- Cancer Treatment : A notable study highlighted that derivatives of this compound significantly inhibited FGFR pathways, which are often dysregulated in various cancers.

- Infectious Diseases : Research indicated that it could inhibit enzyme activity related to infectious agents, suggesting potential for new antimicrobial therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the indazole ring can significantly affect biological activity. For example, substituents at the 4-position and 6-position have been shown to influence inhibitory potency against enzymes like IDO1 and FGFR1.

類似化合物との比較

Structural Analogues with Halogen or Methyl Substituents

Table 1: Key Properties of 3-Iodoindazole Derivatives

Key Observations :

Indole-Based Analogues with Iodine Substitutions

Table 2: Indole Derivatives with 3-Iodo Substituents

Key Observations :

- Thermal Stability : Indole derivatives with iodine or bromine substituents exhibit higher melting points (>200°C) than methoxy-substituted analogues (159–160°C), suggesting halogenation enhances crystalline stability .

- Electronic Effects : Methoxy groups reduce melting points due to decreased intermolecular interactions compared to halogens .

Functional Group Replacements: Iodo vs. Amino

- 3-Amino-1H-indazole-5-carbonitrile (CAS: 20925-62-6): Replacing iodine with an amino group (NH₂) at C3 decreases molecular weight (158.16 g/mol vs. 268.94 g/mol) and alters reactivity. The amino group enhances nucleophilicity, making it suitable for electrophilic substitution reactions, unlike the iodo analogue’s utility in Suzuki couplings .

準備方法

Direct Iodination of 1H-indazole-5-carbonitrile

The most straightforward and commonly reported method to prepare this compound involves the direct electrophilic iodination of 1H-indazole-5-carbonitrile using iodine in the presence of a base, typically potassium hydroxide, in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Reaction Conditions and Procedure:

- Reagents: 1H-indazole-5-carbonitrile, iodine, potassium hydroxide

- Solvent: N,N-dimethylformamide (DMF)

- Temperature: Room temperature (~20 °C)

- Time: Approximately 3 hours

- Workup: Quenching with saturated sodium bisulfite solution to remove excess iodine, filtration of precipitate, washing with water, and drying under vacuum at 30 °C

- Yield: Up to 91–100% reported

A solution of 1H-indazole-5-carbonitrile (3 g, 25.4 mmol), iodine (12.7 g, 50.03 mmol), and potassium hydroxide (5.34 g, 95.25 mmol) in 7 mL DMF is stirred at room temperature for 3 hours. After quenching with sodium bisulfite solution (150 mL), a precipitate forms, which is filtered and washed with water. The solid is dried under vacuum at 30 °C overnight to yield this compound as a pale yellow solid with a yield of 91% or higher.

- Melting point: 136–138 °C (literature 134–136 °C)

- IR (KBr): 3086 cm⁻¹ (NH stretch), 424 cm⁻¹ (C–I stretch)

- ^1H-NMR (DMSO-d6): 13.50 ppm (s, 1H, NH), aromatic protons between 7.19–7.55 ppm

- ^13C-NMR: Signals consistent with indazole and carbonitrile carbons

- High-resolution mass spectrometry (HRMS): Calculated for C8H4IN3: 269.04; found matching values.

Alternative Synthetic Routes and Cross-Coupling Approaches

While direct iodination is the primary method, related synthetic routes involve the preparation of 3-iodo-1H-indazole derivatives as intermediates for further functionalization, including Suzuki-Miyaura cross-coupling reactions to introduce various substituents at the 3-position.

- 3-Iodo-1H-indazole derivatives are synthesized similarly by iodination of indazole cores.

- Suzuki-Miyaura cross-coupling utilizes palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in mixed solvents (ethanol, water, toluene) under microwave irradiation at elevated temperatures (around 120 °C) for 6 hours.

- This method is primarily used to functionalize 3-iodoindazole derivatives rather than directly preparing this compound but demonstrates the versatility of the iodinated intermediate.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct iodination of 1H-indazole-5-carbonitrile | Iodine, KOH, DMF | DMF | 20 °C | 3 h | 91–100 | Quench with NaHSO3, filtration, vacuum dry; simple and high-yielding |

| Pd-catalyzed cross-coupling (for derivatives) | Pd(PPh3)4, arylboronic acids, Na2CO3, ethanol/water/toluene, microwave | Mixed solvents | 120 °C | 6 h | 86 | Used for further functionalization of 3-iodoindazole derivatives, not direct synthesis |

| Methylation of 3-iodoindazole | Methyl iodide, KOH, acetone | Acetone | 0 °C to RT | 2 h | 77 | Example of further modification of iodinated indazole |

Research Findings and Notes

- The direct iodination method is well-established, reproducible, and yields high purity product suitable for further synthetic applications.

- The reaction proceeds smoothly at room temperature, avoiding harsh conditions that could degrade sensitive groups.

- Analytical characterization confirms the successful introduction of iodine at the 3-position without affecting the carbonitrile functionality at the 5-position.

- The iodinated product serves as a versatile intermediate for subsequent palladium-catalyzed coupling reactions, enabling the synthesis of diverse indazole derivatives.

- The use of microwave irradiation in cross-coupling reactions significantly reduces reaction times and can improve yields.

- The iodination method follows a protocol adapted from Bocchi et al., with slight modifications to optimize yield and purity.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Iodo-1H-indazole-5-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of the indazole core followed by cyanation. For example, palladium-catalyzed cyanation using K₄[Fe(CN)₆] in dimethylacetamide (DMAC) under inert conditions is a scalable approach . Key variables include:

- Catalyst : Pd-based catalysts (e.g., allylpalladium(II) chloride dimer) paired with ligands like Xantphos improve regioselectivity.

- Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation.

- Solvent : Polar aprotic solvents (e.g., 2-MeTHF) enhance solubility of intermediates .

- Purification : Column chromatography or recrystallization (DMF/acetic acid mixtures) is critical for isolating high-purity product (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to verify substitution patterns (e.g., iodine at position 3, nitrile at position 5) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₈H₄IN₃, exact mass: 284.94 g/mol).

- X-ray Diffraction : For unambiguous confirmation of iodine positioning, though crystallization may require slow evaporation from DMSO/EtOH mixtures .

Advanced Research Questions

Q. What strategies mitigate instability of this compound during storage or reactions?

- Methodological Answer : Stability challenges arise from:

- Light Sensitivity : Store in amber vials at –20°C under nitrogen to prevent photodegradation .

- Moisture Reactivity : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves during reactions to avoid hydrolysis of the nitrile group .

- Thermal Decomposition : Monitor reactions via TLC or in-situ FTIR to detect degradation byproducts (e.g., indazole ring-opening products) .

Q. How can computational modeling guide the design of derivatives based on this compound?

- Methodological Answer :

- DFT Calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups at position 5) on reactivity and binding affinity.

- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes), focusing on the iodine’s role in hydrophobic interactions .

- QSAR Analysis : Corrogate substituent effects (e.g., nitrile vs. carboxylate) with experimental bioactivity data to prioritize synthetic targets .

Q. What experimental approaches resolve contradictions in reported crystallographic data for iodinated indazoles?

- Methodological Answer : Discrepancies often stem from:

- Polymorphism : Screen multiple crystallization conditions (e.g., varying solvent ratios) to identify dominant crystal forms .

- Disorder in Iodine Positions : Refine structures using SHELXL with anisotropic displacement parameters and twin-law corrections for high-resolution datasets .

- Validation Tools : Cross-validate with Cambridge Structural Database (CSD) entries for analogous compounds to identify systematic errors .

Key Challenges and Recommendations

- Synthetic Scalability : Transitioning from mg to kg-scale requires optimizing ligand-catalyst ratios to minimize Pd residues .

- Biological Assays : Pre-screen derivatives for solubility in PBS (pH 7.4) to avoid false negatives in cell-based studies .

- Data Reproducibility : Document exact crystallization conditions (e.g., cooling rates) to align with literature protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。